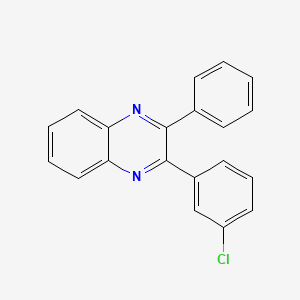![molecular formula C21H24N2O B5790179 2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5790179.png)
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like boronic acids in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Tetrahydrocarbazole: Similar in structure but lacks the methoxy and dimethylphenyl groups.
Pyridoindole: Shares the indole core but differs in the substitution pattern.
Uniqueness
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-11-21(24-3)15(2)10-16(14)12-23-9-8-18-17-6-4-5-7-19(17)22-20(18)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZIRAPVSRTDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-phenyl-11-thia-9,14,15,17,19-pentazapentacyclo[10.7.0.02,10.03,7.013,17]nonadeca-1(12),2(10),3(7),8,13,15,18-heptaene](/img/structure/B5790097.png)

![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)
![4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide](/img/structure/B5790131.png)
![1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
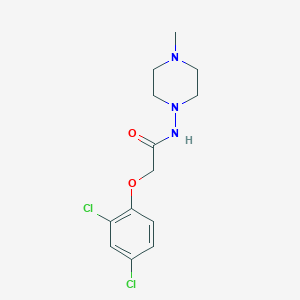
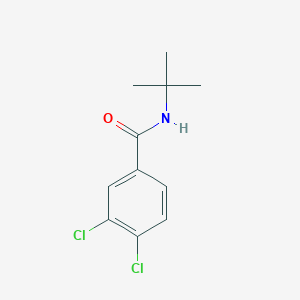
![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)
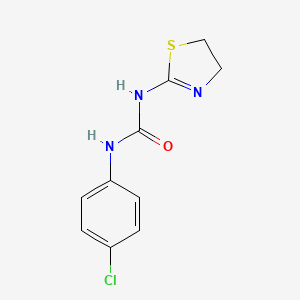
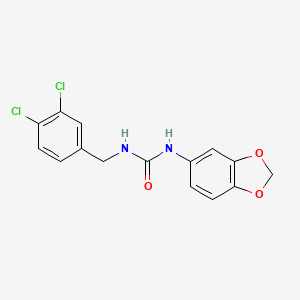
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
